5-(Tert-butylsulfonyl)-2-morpholinopyrimidin-4-amine 5-(Tert-butylsulfonyl)-2-morpholinopyrimidin-4-amine
Brand Name: Vulcanchem
CAS No.: 175202-11-6
VCID: VC20906925
InChI: InChI=1S/C12H20N4O3S/c1-12(2,3)20(17,18)9-8-14-11(15-10(9)13)16-4-6-19-7-5-16/h8H,4-7H2,1-3H3,(H2,13,14,15)
SMILES: CC(C)(C)S(=O)(=O)C1=CN=C(N=C1N)N2CCOCC2
Molecular Formula: C12H20N4O3S
Molecular Weight: 300.38 g/mol

5-(Tert-butylsulfonyl)-2-morpholinopyrimidin-4-amine

CAS No.: 175202-11-6

Cat. No.: VC20906925

Molecular Formula: C12H20N4O3S

Molecular Weight: 300.38 g/mol

* For research use only. Not for human or veterinary use.

5-(Tert-butylsulfonyl)-2-morpholinopyrimidin-4-amine - 175202-11-6

Specification

CAS No. 175202-11-6
Molecular Formula C12H20N4O3S
Molecular Weight 300.38 g/mol
IUPAC Name 5-tert-butylsulfonyl-2-morpholin-4-ylpyrimidin-4-amine
Standard InChI InChI=1S/C12H20N4O3S/c1-12(2,3)20(17,18)9-8-14-11(15-10(9)13)16-4-6-19-7-5-16/h8H,4-7H2,1-3H3,(H2,13,14,15)
Standard InChI Key GDHZZUDBHRLEQY-UHFFFAOYSA-N
SMILES CC(C)(C)S(=O)(=O)C1=CN=C(N=C1N)N2CCOCC2
Canonical SMILES CC(C)(C)S(=O)(=O)C1=CN=C(N=C1N)N2CCOCC2

Introduction

Chemical Identification and Structure

Basic Identification

5-(Tert-butylsulfonyl)-2-morpholinopyrimidin-4-amine is a complex organic compound that belongs to the class of heterocyclic compounds. Table 1 presents the key identification parameters of this compound.
Table 1: Identification Parameters

ParameterValue
CAS Number175202-11-6
Molecular FormulaC₁₂H₂₀N₄O₃S
Molecular Weight300.38 g/mol
IUPAC Name5-tert-butylsulfonyl-2-morpholin-4-ylpyrimidin-4-amine
PubChem CID2778665
The compound is characterized by its unique structural arrangement, which includes a pyrimidine core with strategic functional group attachments, contributing to its biological significance .

Structural Features

The molecular structure of 5-(Tert-butylsulfonyl)-2-morpholinopyrimidin-4-amine comprises several key components that contribute to its chemical and biological properties:

  • A pyrimidine core that serves as the backbone of the molecule

  • A morpholine ring attached at position 2 of the pyrimidine

  • An amino group (-NH₂) at position 4 of the pyrimidine

  • A tert-butylsulfonyl group at position 5 of the pyrimidine
    This structural arrangement creates a compound with multiple functional groups capable of engaging in various biochemical interactions, particularly with enzymes and receptors involved in disease pathways .

Physical and Chemical Properties

Physical Properties

The physical properties of 5-(Tert-butylsulfonyl)-2-morpholinopyrimidin-4-amine are crucial for understanding its behavior in biological systems and formulation processes. Table 2 summarizes the key physical parameters of this compound.
Table 2: Physical Properties

PropertyValueSource
AppearanceNot specified in sources-
Density1.29-1.34 g/cm³ (predicted)
Melting Point196°C
Boiling Point557°C at 760 mmHg
Flash Point290.7°C
Solubility in Water32.8 μg/mL (at pH 7.4)
The compound exhibits moderate solubility in aqueous solutions, which is a relevant property for its potential pharmaceutical applications. Its high boiling and melting points indicate strong intermolecular forces within the crystal structure .

Chemical Properties

The chemical behavior of 5-(Tert-butylsulfonyl)-2-morpholinopyrimidin-4-amine is influenced by its functional groups and electronic distribution. Table 3 presents the important chemical parameters of this compound.
Table 3: Chemical Properties

PropertyValueSource
LogP0.7 (XLogP3-AA)
pKa3.90±0.10 (predicted)
Topological Polar Surface Area107 Ų
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count7
Rotatable Bond Count3
These properties contribute to the compound's ability to interact with biological targets. The moderate LogP value suggests a balance between hydrophilicity and lipophilicity, which is favorable for cell membrane permeability. The compound's polar surface area and hydrogen bonding capabilities indicate its potential for specific interactions with proteins and receptors .

Biological Activity and Applications

Research Applications

5-(Tert-butylsulfonyl)-2-morpholinopyrimidin-4-amine is primarily used for research purposes, serving several important functions in the pharmaceutical and biochemical research fields:

  • As a reference substance for drug impurities analysis

  • As a reagent in biochemical and medicinal research

  • As a potential lead compound in drug discovery programs

  • For structure-activity relationship studies in medicinal chemistry
    These applications make it a valuable tool for researchers in pharmaceutical sciences and medicinal chemistry .

Synthesis and Related Compounds

Synthetic Routes

ParameterDetailsSource
Hazard ClassificationWarning
Hazard StatementsH303+H313+H333
Safety PrecautionsP264+P280+P305+P351+P338+P337+P313
Storage ConditionsStorage at -4°C (1-2 weeks), longer storage at -20°C (1-2 years)

Future Research Directions

The current understanding of 5-(Tert-butylsulfonyl)-2-morpholinopyrimidin-4-amine suggests several promising avenues for future research:

  • Further investigation of its anti-cancer mechanisms and specific molecular targets

  • Development of structural analogs with enhanced potency or selectivity

  • Exploration of potential applications beyond cancer, such as in other disease areas

  • Optimization of synthetic routes to improve yield and purity

  • Detailed studies of structure-activity relationships to guide future drug design
    Advancing research in these areas could potentially lead to the development of novel therapeutic agents based on the 5-(Tert-butylsulfonyl)-2-morpholinopyrimidin-4-amine scaffold.

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